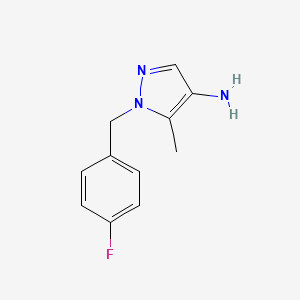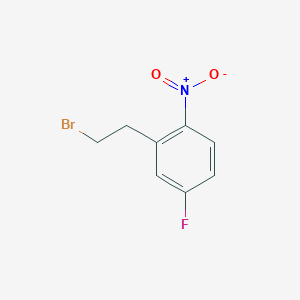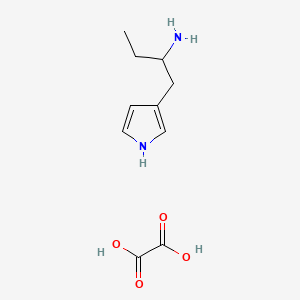
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is a compound that combines the structural features of pyrrole and butanamine with oxalic acid Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, while butanamine is an aliphatic amine Oxalic acid is a dicarboxylic acid known for its strong acidic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Reductive Amination: Aldehydes and ketones can be converted into primary, secondary, and tertiary amines using reductive amination.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions, often leading to the formation of pyrrolidines or other oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Substitution: Pyrrole can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidines, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrrole derivatives are known for their biological activity and are studied for their potential as pharmaceuticals.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid involves its interaction with molecular targets and pathways in biological systems. The pyrrole ring can participate in various biochemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(1H-pyrrol-3-yl)ethan-1-amine: This compound has a similar pyrrole structure but with a shorter aliphatic chain.
N-substituted pyrroles: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.
Uniqueness: 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is unique due to its combination of pyrrole and butanamine structures with oxalic acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
oxalic acid;1-(1H-pyrrol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H14N2.C2H2O4/c1-2-8(9)5-7-3-4-10-6-7;3-1(4)2(5)6/h3-4,6,8,10H,2,5,9H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
MZPUUERUYXTGPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CNC=C1)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
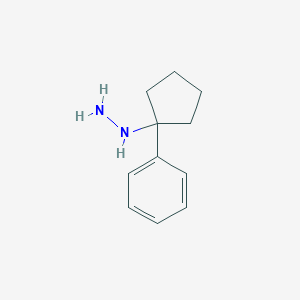
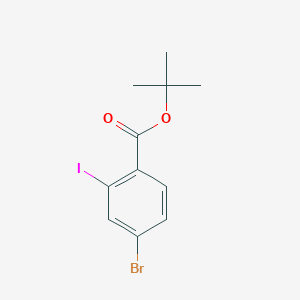
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)


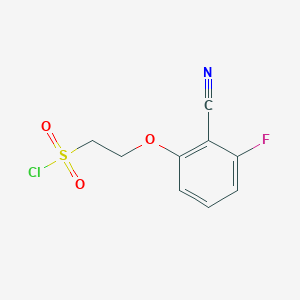
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)


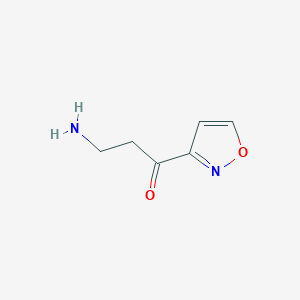
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
